molecular formula C13H14FN3O3 B8456685 [6-Fluoro-4-(3-nitrilo-propionyl)-pyridin-3-yl]-carbamic Acid, Tert-Butyl Ester CAS No. 305371-16-8

[6-Fluoro-4-(3-nitrilo-propionyl)-pyridin-3-yl]-carbamic Acid, Tert-Butyl Ester

Cat. No. B8456685
CAS RN: 305371-16-8
M. Wt: 279.27 g/mol
InChI Key: CEUDEXVPPXNAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Fluoro-4-(3-nitrilo-propionyl)-pyridin-3-yl]-carbamic Acid, Tert-Butyl Ester is a useful research compound. Its molecular formula is C13H14FN3O3 and its molecular weight is 279.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-Fluoro-4-(3-nitrilo-propionyl)-pyridin-3-yl]-carbamic Acid, Tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-Fluoro-4-(3-nitrilo-propionyl)-pyridin-3-yl]-carbamic Acid, Tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

305371-16-8

Molecular Formula

C13H14FN3O3

Molecular Weight

279.27 g/mol

IUPAC Name

tert-butyl N-[4-(2-cyanoacetyl)-6-fluoropyridin-3-yl]carbamate

InChI

InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(19)17-9-7-16-11(14)6-8(9)10(18)4-5-15/h6-7H,4H2,1-3H3,(H,17,19)

InChI Key

CEUDEXVPPXNAKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)CC#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 140 mL of 2.5 M n-butyllithium/hexanes in 300 mL of tetrahydrofuran at −78° C. was slowly added 14.4 g of anhydrous acetonitrile in 100 mL of tetrahydrofuran. After 30 minutes was added 32 g of 5-tert-butoxycarbonylamino-2-fluoro-isonicotinic acid, methyl ester in 100 mL of tetrahydrofaran. After a further 60 minutes, the reaction was quenched with 35 mL of glacial acetic acid. The reaction was diluted with equal volumes of ethyl acetate and saturated sodium bicarbonate and the aqueous phase was washed twice with ethyl acetate. The pooled organic phases were washed with saturated sodium bicarbonate, dried, and stripped of solvent. This material was further purified by passing through a plug of silica gel with a gradient of 0-5% methanol/chloroform to give a crude product that was used as is for the following step. This material can be further purified by recrystallization from chloroform/hexanes to give a white, crystalline solid: melting point 106-115° C.; mass spectrum (m/e): M+H 279.9.
[Compound]
Name
n-butyllithium hexanes
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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